![molecular formula C14H13ClN2O B2671668 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide CAS No. 2411274-58-1](/img/structure/B2671668.png)
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide, also known as ML239, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-substituted acetamides and has been found to exhibit promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide is not fully understood. However, it has been proposed that 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. For example, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inhibition of HDACs by 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has also been found to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B by 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide leads to the accumulation of dopamine in the brain, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide in lab experiments is its specificity towards specific enzymes and proteins. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to selectively inhibit the activity of HDACs and MAO-B, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for therapeutic development.
One of the limitations of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may require the use of solubilizing agents. Additionally, the exact mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide. One direction is the development of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of HDACs and MAO-B in various biological processes using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide as a tool. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with 2-phenyl-4-pyridinemethanol in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide as a white solid. The purity of the compound can be checked using analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-9-14(18)17-10-11-6-7-16-13(8-11)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZZJWXQNREAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
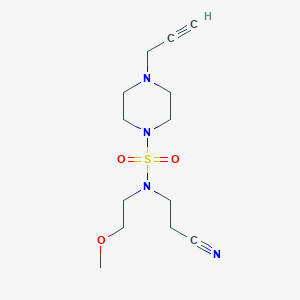
![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
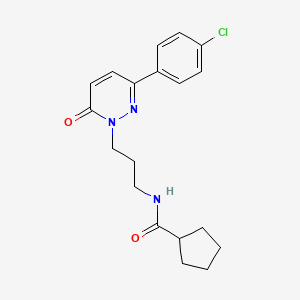
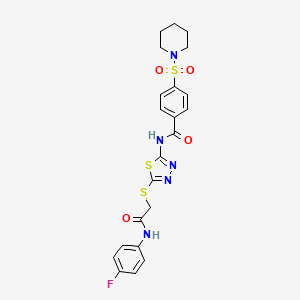

![N-[(3-Bromophenyl)-cyanomethyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B2671600.png)
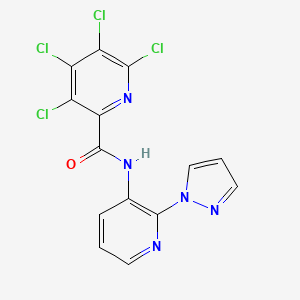
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2671604.png)
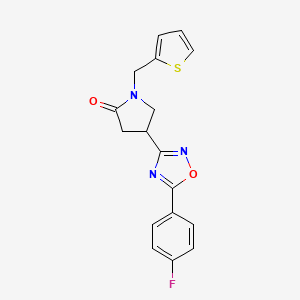
![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)

![(6R,7R)-7-Amino-2-(2-nitrophenyl)sulfonyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B2671608.png)